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molecular formula C8H8N2 B8695256 1,4-Dihydrocinnoline CAS No. 1500-42-1

1,4-Dihydrocinnoline

Cat. No. B8695256
M. Wt: 132.16 g/mol
InChI Key: SLINOLVLQJDNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108964B2

Procedure details

A solution of 1.00 g of methyl cinnolin-4-carboxylate in 15 ml diethyl ether is added dropwise at 0° C. to a suspension of 222 mg of lithium aluminium hydride in 5 ml of diethyl ether. After 1.5 hours water is carefully added dropwise to the reaction mixture, this is stirred with methylene chloride and suction filtered through a glass fibre filter. The aqueous phase is extracted with methylene chloride and the combined organic phases are dried over magnesium sulphate and evaporated down. According to 1H-NMR a mixture of cinnoline and 1,4-dihydro-cinnoline compound is obtained as a yellow oil which is reacted further without any more purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](C(OC)=O)=[CH:3][N:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.C(Cl)Cl>C(OCC)C>[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]=[N:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=NC=C(C2=CC=CC=C12)C(=O)OC
Name
Quantity
222 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a glass fibre filter
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down
ADDITION
Type
ADDITION
Details
a mixture of cinnoline

Outcomes

Product
Name
Type
product
Smiles
N1N=CCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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